molecular formula C17H23NO4 B11932895 (s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate

(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate

Cat. No.: B11932895
M. Wt: 305.4 g/mol
InChI Key: WTQYWNWRJNXDEG-DGADGQDISA-N
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Description

Racanisodamine, also known as 7β-hydroxyhyoscyamine, is a racemic mixture of anisodamine. It is a tropane alkaloid found in plants of the Solanaceae family, such as Datura. Racanisodamine is primarily used as an anticholinergic and α1 adrenergic receptor antagonist. It has been employed in the treatment of acute circulatory shock and other medical conditions in China .

Preparation Methods

Synthetic Routes and Reaction Conditions

Racanisodamine can be synthesized through various methods. One common approach involves the extraction of anisodamine from plants like Anisodus tanguticus, followed by racemization to obtain racanisodamine. The preparation method often involves the use of low-toxicity solvents and operations performed at room or low temperatures to minimize environmental impact .

Industrial Production Methods

Industrial production of racanisodamine typically involves crystallization techniques to achieve high crystallinity and low hygroscopicity. The process ensures good crystal form stability, high dissolving speed, and low dissolving residue .

Chemical Reactions Analysis

Types of Reactions

Racanisodamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom in the tropane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of racanisodamine, which can have different pharmacological properties and applications.

Scientific Research Applications

Racanisodamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Racanisodamine is similar to other tropane alkaloids such as:

Racanisodamine’s uniqueness lies in its combination of cholinergic and adrenergic antagonism, along with its anti-oxidant and anti-thrombotic properties, making it a versatile compound in medical applications.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

[(1S,3S,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14-,15+,16-/m1/s1

InChI Key

WTQYWNWRJNXDEG-DGADGQDISA-N

Isomeric SMILES

CN1[C@@H]2C[C@@H](C[C@H]1[C@@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

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